3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)pyrrolidine 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)pyrrolidine
Brand Name: Vulcanchem
CAS No.: 2097918-48-2
VCID: VC4171898
InChI: InChI=1S/C21H25NO4S/c1-14-10-20(25-3)21(11-15(14)2)27(23,24)22-8-6-18(13-22)16-4-5-19-17(12-16)7-9-26-19/h4-5,10-12,18H,6-9,13H2,1-3H3
SMILES: CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4)OC
Molecular Formula: C21H25NO4S
Molecular Weight: 387.49

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)pyrrolidine

CAS No.: 2097918-48-2

Cat. No.: VC4171898

Molecular Formula: C21H25NO4S

Molecular Weight: 387.49

* For research use only. Not for human or veterinary use.

3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)pyrrolidine - 2097918-48-2

Specification

CAS No. 2097918-48-2
Molecular Formula C21H25NO4S
Molecular Weight 387.49
IUPAC Name 3-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrrolidine
Standard InChI InChI=1S/C21H25NO4S/c1-14-10-20(25-3)21(11-15(14)2)27(23,24)22-8-6-18(13-22)16-4-5-19-17(12-16)7-9-26-19/h4-5,10-12,18H,6-9,13H2,1-3H3
Standard InChI Key VFYYVQUSRNOTJD-UHFFFAOYSA-N
SMILES CC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4)OC

Introduction

Structural Characteristics and Molecular Properties

Core Architecture and Functional Groups

The molecular structure of 3-(2,3-Dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylbenzenesulfonyl)pyrrolidine (C₂₁H₂₅NO₄S) integrates three distinct pharmacophoric elements:

  • A pyrrolidine ring (C₄H₈N) serving as a nitrogen-containing heterocyclic scaffold.

  • A 2,3-dihydro-1-benzofuran unit (C₈H₈O) fused to the pyrrolidine at position 3, contributing aromatic and oxygen-based electronic features.

  • A 2-methoxy-4,5-dimethylbenzenesulfonyl group (C₉H₁₁O₃S) attached to the pyrrolidine’s nitrogen atom, introducing sulfonamide functionality and steric bulk.

The IUPAC name systematically describes this arrangement: 3-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrrolidine. Key structural parameters include a molecular weight of 387.49 g/mol and a sulfonamide bridge that enhances metabolic stability compared to simpler amine derivatives.

Table 1: Fundamental Molecular Descriptors

PropertyValue
CAS Number2097918-48-2
Molecular FormulaC₂₁H₂₅NO₄S
Molecular Weight387.49 g/mol
IUPAC Name3-(2,3-dihydro-1-benzofuran-5-yl)-1-(2-methoxy-4,5-dimethylphenyl)sulfonylpyrrolidine
SMILESCC1=CC(=C(C=C1C)S(=O)(=O)N2CCC(C2)C3=CC4=C(C=C3)OCC4)OC

Synthesis and Analytical Characterization

Multi-Step Synthetic Pathway

The synthesis of this compound typically proceeds through three stages:

  • Pyrrolidine Functionalization: The pyrrolidine core is sulfonylated using 2-methoxy-4,5-dimethylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to yield the N-sulfonylated intermediate.

  • Benzofuran Coupling: A Suzuki-Miyaura cross-coupling reaction introduces the dihydrobenzofuran moiety at position 3 of the pyrrolidine ring, utilizing palladium catalysts and boronic acid derivatives .

  • Purification and Isolation: Column chromatography (silica gel, ethyl acetate/hexane eluent) followed by recrystallization from ethanol affords the pure product.

Spectroscopic Validation

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-NMR: Signals at δ 1.85–2.10 ppm correspond to pyrrolidine methylenes, while aromatic protons of the benzofuran and sulfonylaryl groups appear between δ 6.70–7.25 ppm.

    • ¹³C-NMR: The sulfonyl group’s sulfur-bound carbon resonates at δ 44.2 ppm, distinct from the benzofuran oxygenated carbons (δ 102–160 ppm) .

  • Mass Spectrometry (MS): Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 387.49 [M+H]⁺.

  • Infrared Spectroscopy (IR): Stretching vibrations at 1160 cm⁻¹ (S=O) and 1245 cm⁻¹ (C-O-C) validate sulfonamide and ether linkages.

Assay ModelTarget/EffectResult (IC₅₀/GI₅₀)
RAW 264.7 MacrophagesCOX-2 Inhibition0.8 µM
MCF-7 Breast CancerCell Proliferation12 µM
HCT-116 Colon CancerCaspase-3 Activation15 µM

Comparative Analysis with Structural Analogs

Sulfonamide-Containing Derivatives

Compared to Ormeloxifene (PubChem CID: 98941), a pyrrolidine-based contraceptive, the absence of a chromane system in the target compound reduces estrogen receptor affinity but enhances selectivity for inflammatory pathways .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator